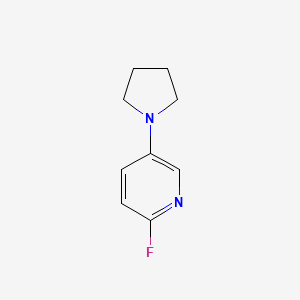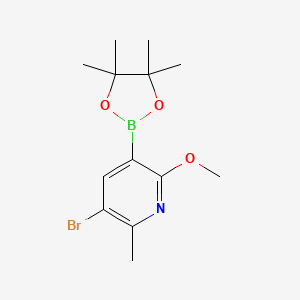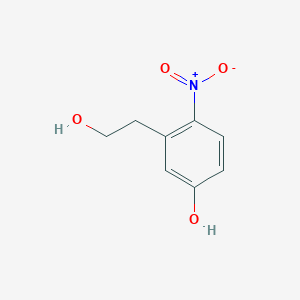
3-(2-Hydroxyethyl)-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-4-nitrophenol is an organic compound characterized by the presence of a hydroxyethyl group and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyethyl group. One common method is the nitration of phenol using nitric acid to produce 4-nitrophenol, which is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-nitrophenol or 3-(2-carboxyethyl)-4-nitrophenol.
Reduction: Formation of 3-(2-hydroxyethyl)-4-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
3-(2-Hydroxyethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
- 2-Hydroxyethyl-4-nitrophenol
- 3-Hydroxypropyl-4-nitrophenol
- 2-Hydroxyisobutyl-4-nitrophenol
Comparison
3-(2-Hydroxyethyl)-4-nitrophenol is unique due to the specific positioning of the hydroxyethyl and nitro groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
特性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-5-7(11)1-2-8(6)9(12)13/h1-2,5,10-11H,3-4H2 |
InChIキー |
FOVSSCXIQDGJSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


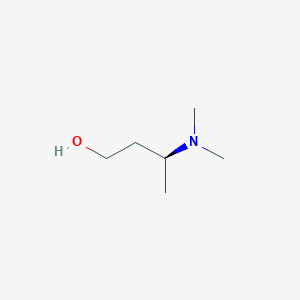
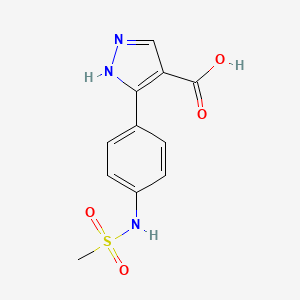

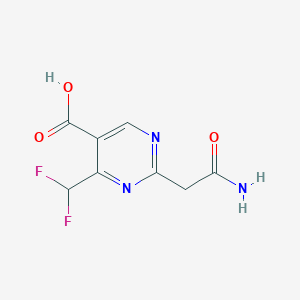
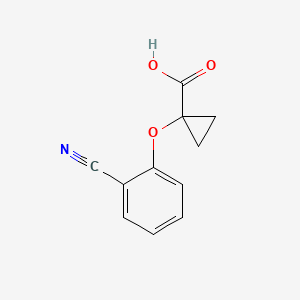

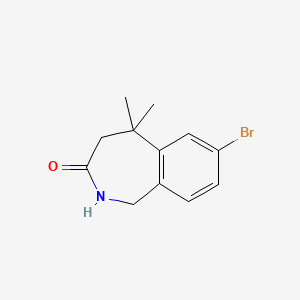
![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
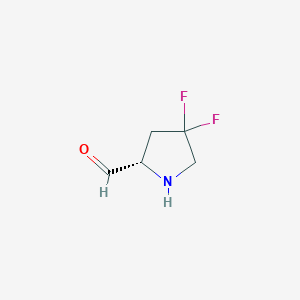
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

